molecular formula C2H8BrN B1208425 Ethylamine hydrobromide CAS No. 593-55-5

Ethylamine hydrobromide

Cat. No.: B1208425
CAS No.: 593-55-5
M. Wt: 126 g/mol
InChI Key: PNZDZRMOBIIQTC-UHFFFAOYSA-N
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Description

Ethylamine hydrobromide is an organic compound with the chemical formula C₂H₇N·HBr. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethylamine hydrobromide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophilic base, participating in substitution reactions. This compound interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing ammonia and hydrogen peroxide in the process

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain receptors and enzymes, leading to changes in intracellular signaling cascades . These changes can impact gene expression, resulting in altered protein synthesis and metabolic activity. Additionally, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of monoamines, which play a crucial role in neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . For example, in animal studies, low doses of this compound have been shown to enhance certain metabolic processes, whereas high doses can lead to cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as amine oxidases, which play a role in the metabolism of amines These interactions can influence the levels of metabolites and the overall metabolic flux within cells Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the concentrations of key metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s cellular distribution and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine hydrobromide can be synthesized through the reaction of ethylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where ethylamine reacts with hydrobromic acid to form this compound: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{HBr} \rightarrow \text{C}_2\text{H}_7\text{N}·\text{HBr} ]

Industrial Production Methods

In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrobromic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Chemical Reactions Analysis

Types of Reactions

Ethylamine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as ethanol or water.

    Acid-Base Reactions: Reagents include strong bases like sodium hydroxide or potassium hydroxide.

    Decomposition: This reaction occurs at elevated temperatures, typically above 160°C.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines and corresponding halides.

    Acid-Base Reactions: Products include ethylamine and the corresponding salt.

    Decomposition: Products are ethylamine and hydrogen bromide.

Scientific Research Applications

Ethylamine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethylamine hydrobromide can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Dithis compound: Contains two ethyl groups attached to the nitrogen atom.

    Trithis compound: Contains three ethyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific reactivity and solubility properties, making it particularly useful in organic synthesis and industrial applications .

Properties

IUPAC Name

ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZDZRMOBIIQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-04-7 (Parent)
Record name Ethylamine hydrobromide
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DSSTOX Substance ID

DTXSID1060475
Record name Ethylamine hydrobromide
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Molecular Weight

126.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

593-55-5
Record name Ethanamine, hydrobromide (1:1)
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Record name Ethylamine hydrobromide
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Record name Ethylamine hydrobromide
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Record name Ethanamine, hydrobromide (1:1)
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Record name Ethylamine hydrobromide
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Record name Ethylammonium bromide
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Record name ETHYLAMINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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